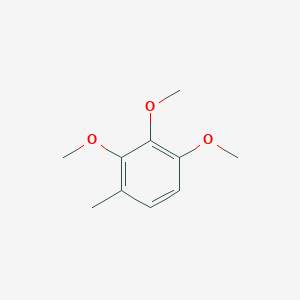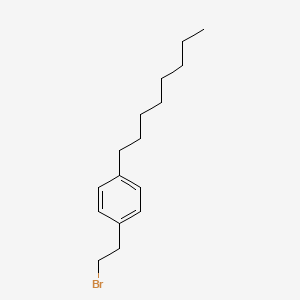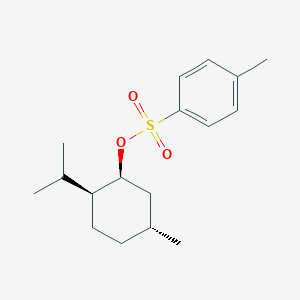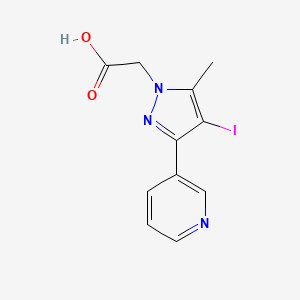
4-Oxo Gemifloxacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo Gemifloxacin is a derivative of gemifloxacin, a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class. Gemifloxacin is primarily used to treat bacterial infections, including acute bacterial exacerbation of chronic bronchitis and mild to moderate community-acquired pneumonia . The compound is known for its ability to inhibit bacterial DNA synthesis by targeting essential enzymes, making it effective against a wide range of bacterial pathogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo Gemifloxacin involves several steps, starting from the basic structure of gemifloxacin. The key steps include the introduction of the 4-oxo group and the formation of the naphthyridine ring. The synthetic route typically involves the following steps:
Formation of the Naphthyridine Ring: This step involves the cyclization of a suitable precursor to form the naphthyridine ring structure.
Introduction of the 4-Oxo Group: The 4-oxo group is introduced through an oxidation reaction, often using oxidizing agents such as ceric ammonium nitrate or potassium permanganate.
Functional Group Modifications: Additional functional groups, such as the fluoro and cyclopropyl groups, are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are used for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo Gemifloxacin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, such as reducing the 4-oxo group to a hydroxyl group.
Substitution: Substitution reactions are used to introduce or modify functional groups, such as the fluoro and cyclopropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Ceric ammonium nitrate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of gemifloxacin with modified functional groups, enhancing its antibacterial properties .
Aplicaciones Científicas De Investigación
4-Oxo Gemifloxacin has a wide range of scientific research applications:
Mecanismo De Acción
The bactericidal action of 4-Oxo Gemifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents the bacteria from replicating and repairing their DNA, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity compared to gemifloxacin.
Moxifloxacin: Known for its enhanced activity against anaerobic bacteria.
Uniqueness
4-Oxo Gemifloxacin is unique due to its specific modifications, such as the 4-oxo group, which enhances its antibacterial properties and makes it effective against certain resistant bacterial strains . Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a potent antibacterial agent .
Propiedades
Fórmula molecular |
C17H17FN4O4 |
|---|---|
Peso molecular |
360.34 g/mol |
Nombre IUPAC |
7-[3-(aminomethyl)-4-oxopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H17FN4O4/c18-12-3-10-14(24)11(17(25)26)6-22(9-1-2-9)15(10)20-16(12)21-5-8(4-19)13(23)7-21/h3,6,8-9H,1-2,4-5,7,19H2,(H,25,26) |
Clave InChI |
HFZMOQAWUMSAJY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC(C(=O)C4)CN)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


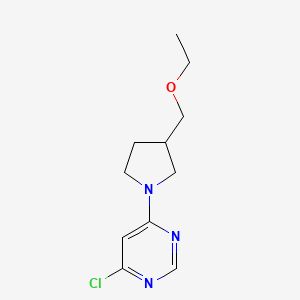
![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)

![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
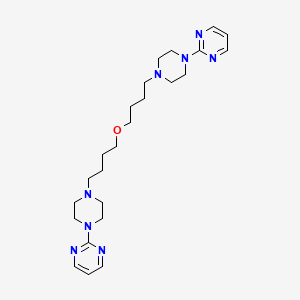
![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)


